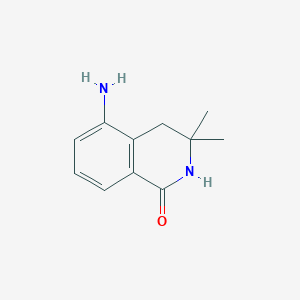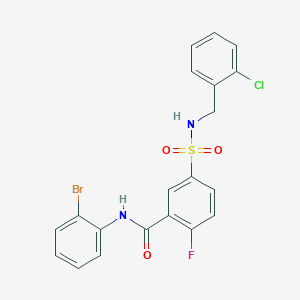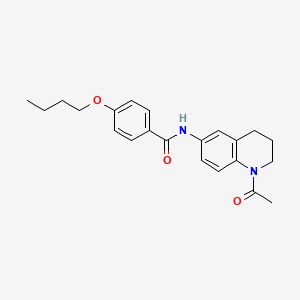
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide is complex and offers immense perplexity . It enables investigations into various biological processes and potential therapeutic interventions .Chemical Reactions Analysis
The unique structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide enables it to participate in various chemical reactions. It has potential applications in various fields of research.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide, such as its melting point, boiling point, density, molecular formula, and molecular weight, are important for its applications .科学的研究の応用
Synthesis and Characterization Research has focused on the synthesis and characterization of related tetrahydroquinoline compounds, demonstrating methodologies that could be applicable to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide. For instance, studies have detailed the synthesis of isoquinoline and tetrahydroisoquinoline derivatives, exploring their potential as pharmaceutical intermediates and bioactive molecules. The development of synthetic routes often emphasizes efficiency, scalability, and selectivity, with applications in medicinal chemistry and drug development (King, 2007).
Pharmacological Activities Compounds within the tetrahydroquinoline family have been investigated for various pharmacological activities. Research includes the study of sigma-2 receptor probes and their binding affinities, which are crucial for understanding receptor interactions and developing targeted therapies. The sigma-2 receptor is a potential target for cancer imaging and therapy, and related compounds have shown promise in PET imaging studies to assess the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Mechanistic Studies Mechanistic studies have been conducted on related compounds to understand their biological and pharmacological mechanisms. For example, research on the inhibition of cholinesterases by certain insect repellents provides insight into potential neurological effects and interactions with the nervous system. Such studies are essential for evaluating safety, efficacy, and the therapeutic potential of chemical compounds (Corbel et al., 2009).
作用機序
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide is a subject of ongoing research. Its potential biological activity makes it a promising candidate for various applications.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-4-14-27-20-10-7-17(8-11-20)22(26)23-19-9-12-21-18(15-19)6-5-13-24(21)16(2)25/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYFHGNGAPJUGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2385694.png)


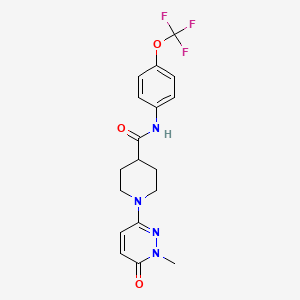
![2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2385701.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2385702.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2385703.png)
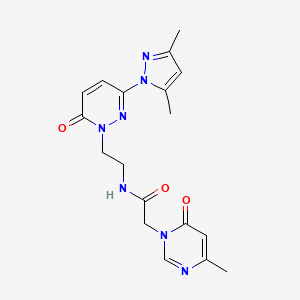
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)
![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)
